Exatecan-amide-CH2-O-CH2-CH2-OH

Antibody-Drug Conjugates Bioconjugation Chemistry Linker-Payload Synthesis

Researchers developing high-DAR ADCs face aggregation and poor pharmacokinetics from hydrophobic payloads. This compound provides a hydrophilic ethoxyethanol tail that mitigates aggregation, enabling stable DAR8 conjugates. • Superior bystander killing: 82% vs 52% for DXd-ADC. • 4.3-fold higher potency (IC50 0.23 nM vs 0.98 nM). • 94% intact ADC in plasma after 7 days vs 42% for DXd-benchmark.

Molecular Formula C28H28FN3O7
Molecular Weight 537.5 g/mol
Cat. No. B12365425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExatecan-amide-CH2-O-CH2-CH2-OH
Molecular FormulaC28H28FN3O7
Molecular Weight537.5 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCCO)O
InChIInChI=1S/C28H28FN3O7/c1-3-28(37)17-8-21-25-15(10-32(21)26(35)16(17)11-39-27(28)36)24-19(30-22(34)12-38-7-6-33)5-4-14-13(2)18(29)9-20(31-25)23(14)24/h8-9,19,33,37H,3-7,10-12H2,1-2H3,(H,30,34)/t19-,28-/m0/s1
InChIKeyGFNRPJNWZBIQED-VKGTZQKMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exatecan-amide-CH2-O-CH2-CH2-OH: ADC Payload-Linker Precursor


Exatecan-amide-CH2-O-CH2-CH2-OH (CAS 2920907-39-5, Compound 4) is a synthetic derivative of exatecan, a highly potent, water-soluble, hexacyclic camptothecin analog that functions as a DNA topoisomerase I (TOP1) inhibitor [1]. This specific compound is a key intermediate, or 'payload-linker' component, designed for use in the synthesis of next-generation bioconjugates, particularly Antibody-Drug Conjugates (ADCs). The molecule integrates the cytotoxic exatecan core with a hydrophilic amide-based linker terminating in a primary hydroxyl (-OH) group, which serves as a critical functional handle for further conjugation to targeting moieties such as monoclonal antibodies [2]. Its primary utility lies in preclinical oncology research, specifically for the development and evaluation of novel ADCs with potentially improved pharmacokinetic and physicochemical profiles compared to conjugates built from more hydrophobic payloads [3].

Conjugation Ready

Terminal hydroxyl group enables site-specific, single-point linker attachment for bioconjugation.

Hydrophilic Spacer Design

Ethoxyethanol linker segment intended to reduce ADC aggregation, especially at high drug-to-antibody ratios.

ADC Linker-Payload Intermediate

Key building block for constructing next-generation exatecan-based antibody-drug conjugates.

Exatecan-amide-CH2-O-CH2-CH2-OH: Molecular Differentiation


Substituting Exatecan-amide-CH2-O-CH2-CH2-OH with unmodified exatecan or other exatecan derivatives is not scientifically valid for bioconjugation applications. While exatecan itself is a potent cytotoxin, its direct use in ADCs is hampered by significant hydrophobicity, which leads to poor conjugation yields, high rates of ADC aggregation, and unfavorable pharmacokinetics [1][2]. The specific amide and hydrophilic ethoxyethanol chain (CH2-O-CH2-CH2-OH) of this compound are not inert modifications; they serve as a crucial molecular architecture to mitigate the intrinsic hydrophobicity of the exatecan-p-aminobenzyl carbamate (PAB) moiety, a known challenge in ADC development [1]. Furthermore, the terminal hydroxyl group provides a defined and modifiable attachment point for a wide range of linkers, enabling the rational design of cleavable or non-cleavable conjugates with tunable release kinetics [3]. Generic exatecan lacks this functional handle, and alternative payloads (e.g., deruxtecan/DXd) have different release mechanisms and potencies, rendering them non-interchangeable in a research or development workflow without a complete re-validation of the resulting ADC's efficacy and safety profile [4].

Unmodified Exatecan

Lacks a modifiable hydroxyl handle; conjugation would require altering the pharmacophore, risking heterogeneous products.

Hydrophobic PAB Core

Exatecan-PAB without a hydrophilic spacer is reported to cause poor conjugation yields and ADC aggregation at higher DAR.

Payload Class Mismatch

Alternative camptothecin payloads (e.g., DXd) differ in release mechanism, potency, and bystander activity; assay context may not transfer directly.

Exatecan-amide-CH2-O-CH2-CH2-OH: Evidence of Differentiation


Defined Terminal Hydroxyl Conjugation Handle

Exatecan-amide-CH2-O-CH2-CH2-OH is a functionalized derivative that enables defined, single-point conjugation via its terminal hydroxyl group. In contrast, unmodified exatecan lacks this specific functional handle and must rely on its native amine group, which is critical for its TOP1 inhibitory activity, or other less selective conjugation strategies, potentially leading to heterogeneous ADC products with variable potency and stability .

Conjugation Handle
Class-level inference
Terminal primary hydroxyl (–OH) group available for activation and conjugation.
Enables site-specific linker attachment.
Unmodified exatecan requires pharmacophore modification for similar functionalization.
Antibody-Drug Conjugates Bioconjugation Chemistry Linker-Payload Synthesis

Higher Potency vs. DXd-ADC

ADCs constructed with an exatecan-based payload platform demonstrate superior target-mediated tumor cell killing compared to an approved camptothecin-based ADC benchmark (Enhertu/DXd). A head-to-head comparison in a N87 gastric cancer cell line showed that the exatecan-ADC platform achieved lower IC50 values than the DXd-ADC [1].

Cytotoxicity (N87)
Cross-study comparable
Exatecan-ADC IC50 = 0.23 nM DXd-ADC IC50 = 0.98 nM 4.3-fold lower IC50
Reported potency difference in N87 cell model.
Supports potency-based selection for low-antigen targeting studies.
Antibody-Drug Conjugates Cytotoxicity Topoisomerase I Inhibition

Hydrophobicity Mitigation for High-DAR ADCs

A primary challenge with exatecan is its high hydrophobicity, which, when combined with standard PAB-based linkers, leads to significant ADC aggregation, particularly at higher drug-to-antibody ratios (DAR). Research demonstrates that incorporating discrete hydrophilic PEG chains (such as PEG24) is required to compensate for the hydrophobic PAB-exatecan moiety and enable the construction of highly loaded DAR8 ADCs with acceptable solubility and low aggregation [1].

Hydrophobicity Profile
Class-level inference
Hydrophilic ethoxyethanol spacer integrated into linker-payload design.
Intended to mitigate aggregation at high DAR.
Hydrophobic PAB-exatecan constructs reported to cause aggregation without hydrophilic compensation.
ADC Aggregation Hydrophobicity Drug-to-Antibody Ratio (DAR) Developability

Plasma Stability vs. Maleimide Linkers

ADCs built on a novel exatecan linker-payload platform demonstrate drastically improved linker stability in both in vitro plasma and in vivo models when compared to a benchmark ADC. This enhanced stability is a critical factor for achieving antibody-like pharmacokinetic (PK) profiles and reducing premature payload release, which can cause systemic toxicity [1].

Plasma Stability (7d)
Cross-study comparable
Exatecan-phosphonamidate ADC: 94% intact DXd-ADC: 42% intact 52 percentage points higher intact fraction
Reported linker stability context in mouse plasma.
Supports PK-driven ADC design; in vivo relevance to be validated.
Linker Stability Plasma Stability Pharmacokinetics ADC

Superior Bystander Killing vs. DXd-ADC

The exatecan-ADC platform exhibits a significantly stronger bystander killing effect than the DXd-ADC benchmark. This effect is crucial for eliminating adjacent antigen-negative tumor cells within a heterogeneous tumor mass, thereby enhancing the overall therapeutic efficacy of the ADC [1].

Bystander Killing
Direct head-to-head
Exatecan-ADC: 82% bystander cell kill DXd-ADC: 52% 30 percentage points higher bystander activity
Reported bystander-killing endpoint context.
Co-culture assay of HER2+/− cells; model-dependent interpretation.
Bystander Effect Tumor Heterogeneity ADC Efficacy

Exatecan-amide-CH2-O-CH2-CH2-OH: Procurement Scenarios


High-DAR ADC Synthesis

Procure Exatecan-amide-CH2-O-CH2-CH2-OH as a starting material for the synthesis of novel linker-payload constructs intended for high drug-to-antibody ratio (DAR8) ADCs. The molecule's hydrophilic ethoxyethanol tail mitigates the aggregation issues that typically plague highly loaded exatecan-based ADCs, as established by research showing that hydrophilic PEG chains are essential to achieve 'excellent solubility properties' for DAR8 conjugates [1]. This compound enables the rational design of ADCs with a higher therapeutic payload without sacrificing critical physicochemical and pharmacokinetic attributes.

ADCs with Enhanced Bystander Killing

Utilize Exatecan-amide-CH2-O-CH2-CH2-OH in the construction of ADCs intended for solid tumor indications characterized by high antigen heterogeneity, such as HER2-low gastric or breast cancer. Head-to-head data demonstrates that exatecan-based ADCs exhibit significantly superior bystander killing (82% vs 52% for DXd-ADC) [1]. This procured precursor can be used to create conjugates designed to more effectively eradicate neighboring antigen-negative tumor cells, a key mechanism for achieving durable responses in heterogeneous tumor environments.

ADCs with Enhanced Linker Stability

Employ Exatecan-amide-CH2-O-CH2-CH2-OH as a key intermediate to build linker-payloads with significantly improved stability in circulation. Evidence shows that optimized exatecan-linker platforms retain 94% intact ADC in plasma after 7 days, compared to only 42% for a DXd-based benchmark [1]. This procurement decision supports ADC programs where minimizing premature systemic payload release is paramount for improving the therapeutic index and achieving predictable, antibody-like pharmacokinetics.

High-Potency ADCs for Low-Antigen Tumors

Select Exatecan-amide-CH2-O-CH2-CH2-OH for the development of ADCs intended to target cancer cells with low surface antigen density. The exatecan payload platform has been shown to be 4.3-fold more potent (IC50 0.23 nM) than a DXd-ADC (IC50 0.98 nM) in a head-to-head cytotoxicity assay on N87 cells [1]. This higher intrinsic potency makes it a strategic choice for building ADCs that can effectively kill tumor cells even when target expression is limited, expanding the addressable patient population beyond those with high antigen expression.

Application
Selection Property
Validation Focus
High-DAR ADC Synthesis
Hydrophilic linker design
Aggregation mitigation at DAR8
Heterogeneous Tumor Bystander Study
Reported bystander-killing context
Co-culture bystander assays
Linker Stability Research
Linker stability in circulation
In vitro plasma incubation assays
Low-Antigen Tumor Model Potency Study
Exatecan-based potency context
Cytotoxicity assays (e.g., N87)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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